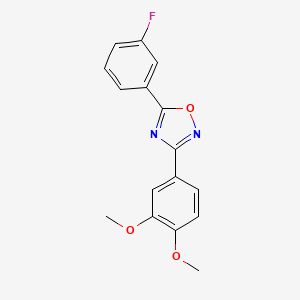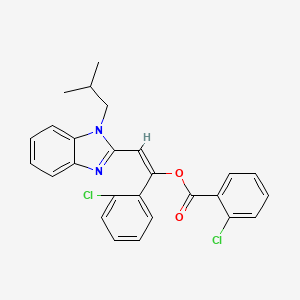![molecular formula C16H16N2O5S B5413090 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5413090.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a chemical compound that is used in scientific research as a selective antagonist of AMPA and kainate receptors. It is a synthetic compound that was first synthesized in 1986 by John A. Kemp and his colleagues. DNQX has been used extensively in research to study the mechanisms of excitatory neurotransmission in the central nervous system.
作用機序
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for these receptors. By blocking the activation of these receptors, this compound inhibits excitatory neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to be involved in learning and memory. This compound has also been shown to block the induction of long-term depression (LTD), which is a process that is thought to be involved in the weakening of synaptic connections.
実験室実験の利点と制限
One of the main advantages of using 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is not selective for all subtypes of AMPA and kainate receptors. This can make it difficult to study the specific effects of blocking individual receptor subtypes.
将来の方向性
There are several future directions for research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the role of AMPA and kainate receptors in the development and progression of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective antagonists for individual subtypes of AMPA and kainate receptors. This could allow for more precise manipulation of these receptors in lab experiments and potentially lead to the development of new therapeutic agents for neurological disorders.
合成法
The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 3,4-dimethoxybenzene-1-sulfonyl chloride with 3,4-dihydroquinoxalin-2-one in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学的研究の応用
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a selective antagonist of AMPA and kainate receptors, which are involved in the regulation of synaptic transmission and plasticity. This compound has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-8-7-11(9-15(14)23-2)24(20,21)18-10-16(19)17-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJXEIMGKMAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-7-(2,3,4-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413020.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5413032.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5413040.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)

![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)
![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![N-(3-{[(propylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5413098.png)
![1-butyl-4-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5413112.png)